3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride
Overview
Description
3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride is an organic compound that features a biphenyl structure with a bromine atom at the 3-position and a piperidinyl ether group at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride typically involves the following steps:
Bromination: The starting material, [1,1’-biphenyl]-4-ol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Etherification: The brominated biphenyl is then reacted with 4-piperidinol in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of 3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The biphenyl structure can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidinyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution: Products include azido derivatives or thiol-substituted biphenyls.
Oxidation: Products include biphenyl quinones.
Reduction: Products include de-brominated biphenyls or modified piperidinyl ethers.
Scientific Research Applications
3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperidinyl ether group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo[1,1’-biphenyl]-4-ol: Lacks the piperidinyl ether group, making it less versatile in certain applications.
4-(3-Bromophenoxy)piperidine hydrochloride: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Bromobiphenyl: Simpler structure without the ether linkage, used in different contexts.
Uniqueness
3-Bromo[1,1’-biphenyl]-4-yl 4-piperidinyl ether hydrochloride is unique due to its combination of a brominated biphenyl core and a piperidinyl ether group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(2-bromo-4-phenylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.ClH/c18-16-12-14(13-4-2-1-3-5-13)6-7-17(16)20-15-8-10-19-11-9-15;/h1-7,12,15,19H,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAOVVAHFPIYNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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